Product packaging for Droperidol N-Oxide(Cat. No.:)

Droperidol N-Oxide

Cat. No.: B13415811
M. Wt: 395.4 g/mol
InChI Key: ARTHCXQTVPBNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Droperidol N-Oxide (CAS 466118-75-2) is a significant oxidative degradation product of Droperidol, a butyrophenone antipsychotic and antiemetic agent . It is identified during stability-indicating studies of Droperidol, particularly under conditions that force oxidative degradation . The formation of this N-Oxide is a primary metabolic and stability concern, making it a critical compound for analytical research and pharmaceutical quality control. Research Applications: The primary research value of this compound lies in its role as a reference standard in analytical chemistry . It is essential for developing and validating chromatographic methods, such as HPLC and UPLC, to separate, identify, and quantify impurities and degradation products in Droperidol drug substances and finished products . This is crucial for ensuring drug stability, shelf-life, and safety profiles. Research into solid-state autoxidation, a major degradation pathway for pharmaceuticals, also utilizes compounds like this compound to understand and predict long-term stability . Chemical Profile: Chemical Formula: C₂₂H₂₂FN₃O₃ Molecular Weight: 395.43 g/mol IUPAC Name: 1-[1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydro-1-oxido-4-pyridinyl]-1,3-dihydro-2H-benzimidazol-2-one Important Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Certificate of Analysis (CoA) for specific batch data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22FN3O3 B13415811 Droperidol N-Oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]-1-oxido-3,6-dihydro-2H-pyridin-1-ium-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C22H22FN3O3/c23-17-9-7-16(8-10-17)21(27)6-3-13-26(29)14-11-18(12-15-26)25-20-5-2-1-4-19(20)24-22(25)28/h1-2,4-5,7-11H,3,6,12-15H2,(H,24,28)

InChI Key

ARTHCXQTVPBNMX-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CC=C1N2C3=CC=CC=C3NC2=O)(CCCC(=O)C4=CC=C(C=C4)F)[O-]

Origin of Product

United States

Biotransformation Pathways and Enzymology Governing Droperidol N Oxide Formation

Enzymatic Catalysis of Tertiary Amine N-Oxidation

The conversion of a tertiary amine, such as that in the droperidol (B1670952) molecule, to its corresponding N-oxide is a monooxygenation reaction. This biotransformation is primarily catalyzed by two major superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes: the Flavin-Containing Monooxygenases (FMOs) and the Cytochrome P450 (CYP) enzymes.

Flavin-containing monooxygenases are crucial enzymes in the metabolism of xenobiotics containing a soft nucleophilic heteroatom, such as nitrogen or sulfur. The N-oxidation of many tertiary amine drugs is predominantly catalyzed by FMOs. nih.govjbclinpharm.org In adult humans, FMO3 is the most abundant isoform in the liver and plays the most significant role in drug metabolism. researchgate.net

The catalytic mechanism of FMOs does not involve a reactive intermediate that abstracts a hydrogen atom, which contrasts with CYPs. This mechanistic difference generally makes FMO-catalyzed N-oxidations a detoxification pathway, producing polar, water-soluble metabolites like Droperidol N-Oxide that are readily excreted. nih.gov FMOs accept lipophilic tertiary amines as substrates and convert them into relatively stable N-oxides. jbclinpharm.org Studies on other tertiary amine compounds have shown that FMOs can form N-oxides at a significantly greater rate than CYPs. nih.gov The contribution of FMO3 to the N-oxygenation of various therapeutic drugs can range from less than 5% to over 80%, depending on the specific substrate. researchgate.net

The Cytochrome P450 superfamily, particularly the CYP3A subfamily (including CYP3A4 and CYP3A5), is responsible for the metabolism of a vast number of pharmaceuticals. nih.govmdpi.com While CYPs are well-known for catalyzing N-dealkylation of tertiary amines, they can also contribute to N-oxidation. nih.govmdpi.com The balance between N-oxidation and N-dealkylation by CYPs depends on the substrate's structure and electronic properties. nih.gov

Table 1: Comparison of Enzyme Families in Tertiary Amine N-Oxidation

Feature Flavin-Containing Monooxygenases (FMOs) Cytochrome P450 Enzymes (CYPs)
Primary Isoform FMO3 (in adult human liver) CYP3A4, CYP3A5
Primary Reaction N-Oxidation N-Dealkylation, Hydroxylation, N-Oxidation
Cofactor NADPH, FAD NADPH
General Role Detoxification of nucleophilic heteroatoms Metabolism of a wide range of xenobiotics
Substrate Affinity Nucleophilic, lipophilic tertiary amines Broad substrate specificity

In Vitro Models for this compound Formation

To investigate the metabolic pathways of droperidol without the complexities of in vivo systems, various in vitro models are employed. These systems allow for the identification of metabolites and the characterization of the enzymes involved in their formation.

Human liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are a standard tool in drug metabolism studies. researchgate.net They contain a rich complement of drug-metabolizing enzymes, including both the FMO and CYP families. researchgate.net Incubating droperidol with human liver microsomes in the presence of necessary cofactors like NADPH allows for the generation of its Phase I metabolites, including this compound. nih.gov

These systems can be manipulated to differentiate the contributions of FMOs and CYPs. For example, FMO activity is heat-labile and can be selectively destroyed by pre-incubating microsomes at elevated temperatures (e.g., 50-60°C), leaving CYP activity largely intact. researchgate.netnih.gov Conversely, selective chemical inhibitors of specific CYP enzymes can be used to determine their role in metabolite formation. nih.gov Such studies are crucial for elucidating the enzymatic basis of this compound production.

Microbial biotransformation serves as a powerful tool to mimic and scale up the production of mammalian drug metabolites. researchgate.nethyphadiscovery.com Many microorganisms, particularly fungi, possess enzyme systems, including oxidoreductases, that are evolutionarily related to mammalian FMOs and CYPs. hyphadiscovery.comhyphadiscovery.com These microbial systems can be used to produce specific metabolites, such as N-oxides, in quantities (milligrams to grams) sufficient for full structural elucidation and further biological testing. hyphadiscovery.com

This technique is particularly valuable for generating N-oxide metabolites that may be difficult to synthesize chemically or are produced in very small amounts in microsomal incubations. hyphadiscovery.com Screening panels of different microbial strains can identify one or more that selectively produce this compound as a major product, providing a cost-effective and efficient route for metabolite generation. researchgate.nethyphadiscovery.com

Table 2: Comparison of In Vitro Models for N-Oxide Generation

Model System Key Features Advantages Limitations
Hepatic Microsomes Subcellular fraction containing Phase I enzymes (FMOs, CYPs). Reflects human hepatic metabolism; allows for enzyme kinetic studies. Limited quantities of metabolites produced; cofactor addition required.
Microbial Biotransformation Use of whole-cell microorganisms (e.g., fungi, bacteria). Scalable for large quantity production; cost-effective; mimics mammalian metabolism. May produce non-mammalian metabolites; requires screening to find suitable strains.

Comparative Analysis of Droperidol Biotransformation Pathways

The biotransformation of droperidol is not limited to N-oxidation. In vitro studies have identified several other Phase I metabolic pathways. An analysis of droperidol incubated with liver microsomal preparations revealed multiple metabolites resulting from different reactions. nih.gov

The primary competing pathways to N-oxidation include:

N-dealkylation: This process, primarily catalyzed by CYP enzymes, involves the removal of the alkyl group attached to the piperidine (B6355638) nitrogen, leading to the formation of 4-(4-fluorobenzoyl)methyl-piperidine and other downstream products. nih.govnih.gov

Oxidative Defluorination: This involves the hydroxylation of the fluorophenyl ring, followed by the elimination of fluoride.

Reduction: The ketone group in the butyrophenone (B1668137) side chain can be reduced to a secondary alcohol.

Hydrogenation: The double bond in the tetrahydropyridine (B1245486) ring can be saturated. nih.gov

The formation of this compound, predominantly by FMO3, represents a direct detoxification route, yielding a polar product. In contrast, pathways like N-dealkylation, catalyzed by CYPs, can lead to the formation of other metabolites which may themselves be subject to further biotransformation. The balance between these pathways is determined by the relative abundance and activity of the involved enzymes (FMOs vs. CYPs) and the affinity of droperidol for their respective active sites.

Table 3: Identified Phase I Biotransformation Pathways of Droperidol

Pathway Primary Enzyme Family Resulting Modification
N-Oxidation FMO (primarily), CYP Addition of an oxygen atom to the piperidine nitrogen
N-Dealkylation CYP Cleavage of the bond between the piperidine nitrogen and its side chain
Hydrogenation Not specified Saturation of the tetrahydropyridine ring double bond
Other Oxidations CYP Hydroxylation of aromatic rings
Reduction Carbonyl Reductases Conversion of the ketone to a hydroxyl group

Unraveling the Metabolic Journey of Droperidol: A Focus on this compound

The biotransformation of the butyrophenone antipsychotic and antiemetic agent, droperidol, involves a series of complex metabolic pathways, primarily occurring in the liver. Among the various metabolic products, the formation of this compound represents a significant, yet not fully elucidated, route. This article delves into the biotransformation pathways and the specific enzymology governing the formation of this compound, differentiating it from other metabolic routes such as N-dealkylation, and providing an overview of other Phase I oxidative metabolites.

The metabolic fate of droperidol is extensive, with the liver serving as the primary site of its biotransformation. Phase I metabolic reactions, which introduce or expose functional groups, are the initial and crucial steps in the metabolism of this xenobiotic. While several oxidative metabolites of droperidol have been identified, the specific pathway leading to the formation of this compound is of particular interest.

The formation of N-oxides from tertiary amine-containing drugs is a recognized metabolic pathway. This biotransformation is primarily catalyzed by a class of enzymes known as flavin-containing monooxygenases (FMOs), although cytochrome P450 (CYP) enzymes can also contribute. For droperidol, which possesses a tertiary amine within its piperidine ring, N-oxidation is a plausible metabolic route.

While direct evidence from in vivo or in vitro studies explicitly detailing the enzymatic formation of this compound is not extensively documented in publicly available research, the existence of commercially available this compound analytical standards suggests that this compound has been synthesized and is recognized within the scientific community. This availability implies that it is a potential and expected metabolite.

The general mechanism of FMO-catalyzed N-oxidation involves the transfer of an oxygen atom from a hydroperoxyflavin adenine (B156593) dinucleotide (FAD-OOH) intermediate to the nucleophilic nitrogen atom of the substrate. This process results in the formation of the corresponding N-oxide, a more polar and water-soluble compound, facilitating its excretion from the body.

Differentiation from N-Dealkylation Mechanisms

A major metabolic pathway for many drugs containing alkylamino groups, including droperidol, is N-dealkylation. It is crucial to differentiate this pathway from N-oxidation as they are catalyzed by different enzyme systems and result in structurally distinct metabolites.

N-dealkylation of droperidol involves the removal of the butyl side chain attached to the piperidine nitrogen. This process is predominantly mediated by cytochrome P450 enzymes, with studies indicating a significant role for the CYP3A subfamily. The mechanism of CYP-mediated N-dealkylation typically proceeds through the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously cleaves to yield the N-dealkylated metabolite and an aldehyde.

In contrast, N-oxidation, as previously mentioned, involves the direct addition of an oxygen atom to the nitrogen, forming the N-oxide. This fundamental mechanistic difference is a key distinguishing feature between the two pathways. While both pathways lead to the modification of the tertiary amine group of droperidol, the resulting products and the primary enzyme families involved are distinct.

FeatureN-OxidationN-Dealkylation
Primary Enzymes Flavin-containing monooxygenases (FMOs)Cytochrome P450 (CYP) enzymes (e.g., CYP3A4)
Reaction Addition of an oxygen atom to the nitrogenRemoval of an alkyl group from the nitrogen
Intermediate No stable intermediateCarbinolamine
Products This compoundN-dealkylated droperidol and an aldehyde

Overview of Phase I Oxidative Metabolites beyond N-Oxidation

In vitro studies utilizing human liver microsomes have identified several Phase I metabolites of droperidol, providing a broader picture of its oxidative metabolism. One such study using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF MS) identified five Phase I metabolites. sigmaaldrich.com These included one hydrogenated metabolite, three other oxidative metabolites, and one N-dealkylated metabolite. sigmaaldrich.com

While the specific structures of the three other oxidative metabolites were not fully elucidated in the available abstract, they likely involve hydroxylation on the aromatic rings or other positions of the droperidol molecule. These oxidative reactions are also primarily catalyzed by CYP enzymes.

The identified Phase I metabolites of droperidol from in vitro studies are summarized in the table below:

Metabolite TypeDescription
Hydrogenated MetaboliteAddition of hydrogen atoms, likely reduction of a double bond.
Oxidative Metabolites (x3)Likely involves hydroxylation at various positions on the molecule.
N-Dealkylated MetaboliteRemoval of the butyl group from the piperidine nitrogen.

Advanced Analytical Methodologies for the Detection and Structural Characterization of Droperidol N Oxide

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating Droperidol (B1670952) N-Oxide from its parent compound and other related metabolites within complex biological matrices. The choice between Ultra-High Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) often depends on the required sensitivity, resolution, and analysis speed.

Ultra-High Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns with sub-2 µm particles. researchgate.net This technology operates at higher pressures than traditional HPLC, resulting in a dramatic increase in resolution, sensitivity, and speed of analysis. researchgate.net The reduced particle size leads to narrower and sharper peaks, which enhances the ability to separate closely related compounds like Droperidol and its N-oxide metabolite. researchgate.netmdpi.com

In studies aimed at identifying Droperidol metabolites, UPLC systems are frequently coupled with mass spectrometry. researchgate.netnih.gov This combination, known as UPLC-MS, allows for the efficient separation of metabolites followed by their immediate mass analysis. For instance, research on the in vitro phase I metabolites of Droperidol successfully utilized a UPLC-Quadrupole Time-of-Flight Mass Spectrometry (QTOF MS) system. researchgate.netnih.gov This setup facilitated the detection of several oxidative metabolites, including N-oxides. researchgate.netnih.gov The enhanced sensitivity and resolution of UPLC are particularly beneficial for detecting low-abundance metabolites. researchgate.net

A typical UPLC method for Droperidol and its metabolites might employ a gradient elution program to effectively separate compounds with varying polarities. mdpi.com

Table 1: Example UPLC Method Parameters for Droperidol Metabolite Analysis

Parameter Value
Column C18, sub-2 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.35 mL/min
Column Temperature 40 °C
Detection UV at 235 nm and/or Mass Spectrometry

This table presents a generalized set of parameters. Actual conditions may vary based on the specific application and instrumentation. mdpi.com

High-Performance Liquid Chromatography (HPLC)

HPLC remains a robust and widely used technique for the analysis of pharmaceuticals and their metabolites. researchgate.netijpsonline.comnih.gov While not as fast as UPLC, HPLC methods are well-established and capable of providing reliable and reproducible results for the separation of Droperidol and its degradation products, including potential N-oxides. researchgate.netresearchgate.net

Several HPLC methods have been developed for the determination of Droperidol. researchgate.netnih.govijpcbs.com These methods often utilize reversed-phase columns, such as C8 or C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netnih.gov The pH of the mobile phase is a critical parameter that significantly affects the separation of Droperidol and its related substances. researchgate.net For example, a method for analyzing Droperidol injection solutions used a C18 column with a mobile phase of methanol and a phosphate (B84403) buffer at pH 6.8. researchgate.net Another study described a method using an amide-functionalized column with a mobile phase of methanol and sodium phosphate monobasic (pH 4.5) to resolve Droperidol from its degradation products. researchgate.net

Table 2: Representative HPLC Method Parameters for Droperidol Analysis

Parameter Value
Column RP-select B or C18
Mobile Phase Methanol/0.05 M Monosodium Phosphate (57:43 v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 246 nm

This table is based on a method developed for the simultaneous determination of piritramide and droperidol. nih.gov

Mass Spectrometric Elucidation Strategies

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of drug metabolites. Its high sensitivity and specificity allow for the confident identification of compounds like Droperidol N-Oxide, even at trace levels.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF MS) for Metabolite Profiling

QTOF MS combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high-resolution and accurate mass measurements. This capability is crucial for metabolite profiling, as it allows for the determination of the elemental composition of unknown metabolites. researchgate.netnih.govhelsinki.fi

In the context of Droperidol metabolism, UPLC-QTOF MS has been employed to investigate its phase I metabolites. researchgate.netnih.gov By comparing the high-resolution mass spectra of the parent drug and its metabolites, researchers can identify metabolic transformations. The formation of an N-oxide results in a mass increase of 16 atomic mass units (amu) compared to the parent compound, corresponding to the addition of an oxygen atom. mdpi.comijpsonline.com QTOF MS can measure this mass difference with high accuracy, providing strong evidence for the presence of this compound. researchgate.netnih.gov Furthermore, the fragmentation data (MS/MS) obtained from a QTOF instrument helps in pinpointing the exact location of the modification on the molecule. researchgate.netnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ion Generation and Fragmentation

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like drug metabolites. nih.govresearchgate.net It generates protonated molecules, [M+H]+, with minimal in-source fragmentation, which is advantageous for determining the molecular weight of the analyte. nih.gov

For the analysis of this compound, ESI-MS is typically used in positive ion mode. The resulting mass spectrum will show a prominent peak corresponding to the protonated N-oxide. To gain structural information, tandem mass spectrometry (MS/MS) is performed. nih.gov In this process, the protonated molecule of the N-oxide is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. A characteristic fragmentation pathway for N-oxides is the loss of a hydroxyl radical. conicet.gov.ar The analysis of these fragmentation patterns is key to confirming the identity of this compound. researchgate.netnih.gov

Table 3: Common Mass Spectral Data for Droperidol and its N-Oxide

Compound Molecular Formula Protonated Molecule [M+H]+ (m/z) Key Fragment Ions (m/z)
Droperidol C22H22FN3O2 380.17 223, 195, 165
This compound C22H22FN3O3 396.17 Varies, includes fragments from parent and potential neutral loss of oxygen

The m/z values are nominal and may vary slightly depending on the instrument's resolution and calibration. Fragmentation patterns are highly dependent on collision energy. mdpi.com

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) for N-Oxide Specific Ion Identification

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that can be used for the analysis of drug metabolites. researchgate.netoup.com While ESI is generally preferred for polar compounds, APCI can be more suitable for less polar molecules and is less susceptible to matrix effects. oup.com

In the context of N-oxide identification, APCI can offer complementary information to ESI. The ionization mechanism in APCI involves gas-phase chemical reactions, which can sometimes lead to different fragmentation patterns compared to ESI. This can be useful for confirming the structure of a metabolite. For instance, comparing the APCI and ESI mass spectra of a suspected N-oxide can help to differentiate it from other isomeric metabolites, such as hydroxylated species, which would have the same mass. Although less commonly reported for this compound specifically, the comparison between APCI and ESI has been a valuable strategy in the analysis of other antipsychotic drugs and their metabolites. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of drug metabolites. In the case of this compound, MS/MS provides unambiguous confirmation of the structure by analyzing its specific fragmentation pattern.

The initial mass spectrometry (MS) analysis identifies the protonated molecular ion ([M+H]⁺). Droperidol has a monoisotopic molecular weight of 379.4274 g/mol . hmdb.ca The formation of the N-oxide adds an oxygen atom, increasing the molecular weight by approximately 16 g/mol . Studies have identified a droperidol degradation product, DP-2, as the N-oxide, with a corresponding protonated molecular ion at a mass-to-charge ratio (m/z) of 396.34. mdpi.com This mass shift is the primary indicator of the presence of an additional oxygen atom.

For structural confirmation, this precursor ion (m/z 396.34) is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic product ions. The fragmentation pattern of an N-oxide is distinct from other potential isomers, such as C-hydroxylated metabolites. A key fragmentation pathway for many N-oxides is the neutral loss of an oxygen atom (16 Da) or a hydroxyl radical (17 Da). conicet.gov.ar In MS/MS experiments, the observation of a transition from m/z 396 to m/z 380 (corresponding to the loss of oxygen and formation of the droperidol molecular ion) would be strong evidence for an N-oxide structure. The fragmentation pattern of the resultant m/z 380 ion would then be expected to match that of a standard droperidol sample. ijpsonline.com

Table 1: MS/MS Data for this compound Confirmation

Parameter Value/Observation Significance
Parent Compound (Droperidol) [M+H]⁺ m/z 380.31 Baseline for comparison. mdpi.com
Suspected N-Oxide [M+H]⁺ m/z 396.34 Corresponds to Droperidol + Oxygen. mdpi.com
Primary MS/MS Transition m/z 396 → m/z 380 Neutral loss of oxygen, characteristic of N-oxide fragmentation. conicet.gov.arnih.gov

This multi-stage analysis, by confirming both the molecular weight and the specific lability of the N-O bond, provides definitive structural confirmation of this compound.

Spectroscopic Techniques for Definitive Structure Elucidation

While mass spectrometry provides information on mass and fragmentation, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectrophotometry offer complementary data for complete structural elucidation and routine analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the precise three-dimensional structure of a molecule. By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), NMR can pinpoint the exact location of the N-oxide functional group on the droperidol molecule.

In the ¹H NMR spectrum of this compound, the protons on the carbon atoms adjacent to the newly oxidized nitrogen in the piperidine (B6355638) ring would exhibit a significant downfield shift compared to the parent droperidol molecule. chemrxiv.org This deshielding effect is caused by the electronegativity of the oxygen atom, which withdraws electron density from the neighboring protons. Similarly, in the ¹³C NMR spectrum, the carbon atoms directly bonded to the N-oxide nitrogen would also be shifted downfield. Comparing the NMR spectra of a sample with that of a droperidol standard allows for the unambiguous assignment of the N-oxide position.

Table 2: Predicted NMR Shifts for this compound Compared to Droperidol

Nucleus Droperidol Chemical Shift (δ, ppm) (Approx.) chemrxiv.org Predicted this compound Shift (δ, ppm) Rationale
¹H (Protons on piperidine ring adjacent to N) 2.5 - 3.5 > 3.5 Deshielding effect from the electronegative N-oxide oxygen. rsc.org

| ¹³C (Carbons on piperidine ring adjacent to N) | 50 - 60 | > 60 | Significant downfield shift due to direct attachment to the N-O group. rsc.org |

Ultraviolet-Visible (UV-Vis) spectrophotometry is a robust and widely used technique for the detection and quantification of analytes separated by high-performance liquid chromatography (HPLC). Droperidol possesses chromophores, such as the benzimidazolone and fluorobenzoyl groups, that absorb UV light, making it suitable for UV detection. nih.gov

The introduction of the N-oxide functional group can subtly alter the electronic structure of the molecule, potentially leading to a small shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity. scielo.br However, the fundamental UV spectrum remains largely intact, allowing for detection using similar wavelengths as the parent compound. A reversed-phase HPLC method with UV detection at 254 nm has been shown to resolve this compound from its parent compound and other degradation products, with a reported retention time of 20.8 minutes under specific conditions. capes.gov.br This method enables precise quantification for applications such as stability testing and quality control.

Table 3: Example HPLC Method for this compound Analysis

Parameter Condition
Column LC-ABZ+
Mobile Phase Methanol / 0.05 M NaH₂PO₄, pH 4.5
Detection Wavelength (λ) 254 nm capes.gov.br
Retention Time 20.8 minutes

The reliability and simplicity of HPLC-UV make it a workhorse technique for routine analysis of this compound in pharmaceutical formulations.

Diagnostic Reagent Applications for N-Oxide Detection

Chemical derivatization reactions can serve as a powerful diagnostic tool in analytical chemistry. For N-oxides, specific reducing agents can be used to confirm their presence by converting them back to the parent amine.

Titanium(III) chloride (TiCl₃) is a well-established reagent for the selective and efficient reduction of N-oxides to their corresponding tertiary amines. researchgate.netnih.gov This reaction is highly specific and can be performed even in complex biological matrices like plasma and urine. nih.gov The utility of TiCl₃ lies in its ability to differentiate N-oxidation from other common metabolic modifications like C-hydroxylation or S-oxidation, which are not affected by the reagent. acs.orgacs.org

The analytical workflow involves analyzing a sample before and after treatment with a TiCl₃ solution. researchgate.net The procedure is straightforward:

An aliquot of the sample is analyzed using a suitable technique, typically LC-MS, to obtain a baseline chromatogram and/or mass spectrum.

A second aliquot is treated with a TiCl₃ solution. The reaction is generally rapid, often complete within minutes at room temperature. acs.org

The treated sample is then re-analyzed.

Confirmation of the N-oxide is achieved by observing the disappearance of the peak corresponding to this compound (e.g., at m/z 396) and a concurrent increase in the peak intensity corresponding to droperidol (m/z 380). researchgate.net This "peak shifting" provides unequivocal evidence that the metabolite is indeed the N-oxide. This method requires two moles of titanium(III) for each mole of the amine N-oxide being reduced. nih.gov

Oxidative Degradation Studies and N Oxide Formation from Droperidol

Autoxidation Mechanisms and Their Role in N-Oxide Formation

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen and is often initiated by factors such as light, heat, or the presence of radical initiators. nih.gov This process is a significant route for the degradation of droperidol (B1670952), leading to the formation of Droperidol N-Oxide. mdpi.com

The study of autoxidation in the solid state is crucial for understanding the long-term stability of crystalline drugs. Research has been conducted to accelerate the autoxidation of solid droperidol to predict its real-time stability. mdpi.comnih.gov These studies often employ free-radical initiators and various stressors to induce degradation under controlled conditions.

One common approach involves using 2,2′-azobisisobutyronitrile (AIBN), a free-radical initiator that decomposes at elevated temperatures to produce carbon-centered free radicals. mdpi.comresearchgate.net However, studies have shown that using AIBN as a solid mixed with droperidol powder, even under pressurized oxygen, can be challenging due to the physical instability of the mixture at high temperatures. mdpi.comnih.gov

A more effective method for inducing solid-state autoxidation involves the use of radical-enriched excipients, such as pre-milled polyvinylpyrrolidone (B124986) (PVP K-60). mdpi.comnih.gov When a physical mixture of droperidol and pre-milled PVP K-60 is exposed to high temperature and elevated oxygen pressure, significant degradation of droperidol occurs, yielding the N-oxide as a detectable product. mdpi.commdpi.com The presence of oxygen is a prerequisite for this degradation pathway, as control experiments conducted under nitrogen pressure show negligible degradation. researchgate.netnih.gov Mass spectrometry analysis confirms the formation of the N-oxide by identifying a product with an addition of 16 m/z to the molecular ion of droperidol. mdpi.com

The following table summarizes the findings from a study on the accelerated solid-state autoxidation of droperidol.

ConditionStressorTemperatureOxygen PressureDurationDegradation of Droperidol (% AUC)
1None (Droperidol alone)100 °C700 kPa48 h1.56 ± 0.03%
2Pre-milled PVP K-60100 °C700 kPa48 h5.29 ± 0.02%
Data sourced from a study on diverse solid-state accelerated autoxidation methods. mdpi.com

Solution-state studies provide a complementary approach to understanding oxidative degradation pathways. acs.org The use of free-radical initiators like AIBN in solution is a standard method for investigating autoxidation mechanisms. researchgate.net When droperidol is subjected to stress in a solution containing AIBN, it undergoes autoxidation, and the degradation products formed are identical to those observed in solid-state studies, including this compound. mdpi.comresearchgate.net

The mechanism in solution involves the thermal decomposition of AIBN, which generates cyano-isopropyl free radicals. acs.org These radicals react with molecular oxygen to form peroxy radicals, which are the primary oxidizing species that attack the droperidol molecule. nih.govacs.org The composition of reactive oxygen species in these "radical soup" solutions can be complex and is influenced by factors such as solvent and pH. acs.org For instance, in a water/methanol (B129727) solvent system at acidic pH, hydroxymethyl peroxyl and hydroperoxyl radicals are prominent, while under neutral or basic conditions, superoxide (B77818) becomes the dominant radical species. acs.org These reactive species can abstract a hydrogen atom from the droperidol molecule, initiating a chain reaction that ultimately leads to the formation of the N-oxide and other degradation products. nih.gov

Peroxide-Mediated N-Oxidation Pathways

Hydrogen peroxide (H₂O₂) is a common oxidizing agent used in forced degradation studies to evaluate the oxidative stability of pharmaceuticals. researchgate.netjfda-online.combmj.com It is also a well-established reagent for the direct synthesis of N-oxides from tertiary amines. acs.org The reaction between droperidol and hydrogen peroxide leads to the formation of this compound. researchgate.net

The mechanism of N-oxidation by H₂O₂ involves the electrophilic attack of an oxygen atom from the peroxide onto the lone pair of electrons of the tertiary nitrogen in droperidol's piperidine (B6355638) ring. acs.org This process is generally more efficient for more basic amines. acs.org The reaction can be carried out under various conditions, and its efficiency may be enhanced by the use of catalysts or by performing the reaction in acidic media, such as acetic acid, which can form more potent peroxyacids in situ. acs.orgvulcanchem.com Studies on similar compounds have confirmed that oxidation with hydrogen peroxide is a direct pathway to the corresponding N-oxide impurity. researchgate.net

Forced degradation studies have utilized H₂O₂ to investigate the stability of droperidol, as summarized in the table below.

Study TypeOxidantTemperatureDurationObservation
Forced Degradation3% Hydrogen Peroxide60 °C6 hReduction in droperidol peak height, indicating degradation. jfda-online.com
Forced Degradation3.0% Hydrogen Peroxide20–25 °C1 hUsed to induce oxidative degradation for analytical method validation. bmj.com
Forced DegradationHydrogen PeroxideNot specifiedNot specifiedN-oxide degradation product reported. researchgate.net

Kinetic and Mechanistic Investigations of Droperidol Oxidation Pathways

Investigating the kinetics and mechanisms of droperidol oxidation provides a deeper understanding of its degradation profile. Kinetic studies often involve exposing droperidol to oxidative stress and measuring the rate of degradation over time. In accelerated solid-state studies using pre-milled PVP K-60 and pressurized oxygen, the degradation of droperidol was monitored at various time points, such as 6, 9, 12, and 24 hours, revealing a statistically significant increase in degradation after 9 hours of exposure. mdpi.com Similarly, solution-state kinetic studies using N-Methyl Pyrrolidone (a surrogate for PVP) as a stressor involved sampling at intervals from 1 to 6 hours to generate autoxidation kinetic profiles. mdpi.com

The primary mechanism for the autoxidation of droperidol is initiated by the abstraction of a hydrogen atom, which is often the rate-limiting step. nih.gov This generates a drug radical that reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then propagate the chain reaction by abstracting a hydrogen atom from another droperidol molecule. The process terminates with the formation of stable, non-radical degradation products, including the N-oxide. nih.gov

The identification of this compound as a degradation product is typically achieved using advanced analytical techniques. High-performance liquid chromatography (HPLC) is used to separate the degradation products from the parent drug. researchgate.netjfda-online.com Subsequent analysis by mass spectrometry (MS) confirms the identity of the products. The formation of this compound is confirmed by the detection of a molecular ion with a mass-to-charge ratio (m/z) that is 16 units higher than that of droperidol, corresponding to the addition of one oxygen atom to the molecule (C₂₂H₂₂FN₃O₃). mdpi.com

Computational Approaches for Understanding Droperidol N Oxide Formation and Reactivity

Quantum Mechanical Calculations in N-Oxidation Prediction

Quantum mechanical (QM) calculations are fundamental in predicting the likelihood and specificity of metabolic reactions such as N-oxidation. These methods model the electronic structure of molecules to determine their reactivity.

Density Functional Theory (DFT) is a robust QM method used to investigate the electronic properties of molecules and predict the regioselectivity of chemical reactions. researchgate.netrsc.org In the context of droperidol (B1670952) metabolism, DFT can be employed to identify which of the nitrogen atoms is most susceptible to oxidation. The droperidol molecule contains multiple nitrogen atoms: one in the benzimidazolone ring and two in the piperidine (B6355638) ring system.

DFT calculations can determine the electron density distribution across the molecule and the energies of different potential transition states for the N-oxidation reaction. The nitrogen atom with the highest electron density and the lowest energy barrier for oxidation is predicted to be the most likely site of metabolism. Studies on similar heterocyclic compounds have demonstrated the accuracy of DFT in predicting the site of metabolism by cytochrome P450 enzymes. nih.gov For instance, in a study on the metabolism of 4-aminopiperidine (B84694) drugs, DFT calculations of the activation energy for hydrogen abstraction at the α-carbon were used to understand the N-dealkylation reactions, a process competitive with N-oxidation. nih.gov While a specific DFT study on the N-oxidation of droperidol is not extensively reported in the literature, the principles from studies on related structures like pyridine (B92270) N-oxides and other piperidine-containing pharmaceuticals are directly applicable. researchgate.netarkat-usa.org A study on the solid-state autoxidation of droperidol identified the formation of an N-oxide at the tertiary nitrogen atom in the piperidine ring, a finding that could be rationalized and predicted using DFT calculations. mdpi.com

Table 1: Application of DFT in Predicting N-Oxidation

Computational MethodApplication to Droperidol N-OxideKey Insights
Density Functional Theory (DFT)Prediction of the most nucleophilic nitrogen atom.By calculating electron densities and orbital energies, DFT can identify the nitrogen atom in the piperidine ring as a likely site for oxidation.
Calculation of reaction energy barriers.Lower activation energy for N-oxidation at the piperidine nitrogen compared to other nitrogen atoms would confirm its higher reactivity.
Comparison with experimental degradation products.DFT predictions can be validated against experimentally identified metabolites, such as the N-oxide formed during forced degradation studies. mdpi.com

Average Local Ionization Energy (ALIE) is a conceptual DFT-based descriptor that provides information about the susceptibility of different regions of a molecule to electrophilic and oxidative attack. ALIE represents the average energy required to remove an electron from a specific point in the space around a molecule. Lower ALIE values on a molecular surface indicate regions that are more susceptible to oxidation.

This method has been successfully applied to predict the N-oxidation regioselectivity for a wide range of pharmaceutical compounds. researchgate.net A systematic study developed a risk scale for N-oxidation based on ALIE calculations, categorizing nitrogen atoms as having low, medium, or high vulnerability to oxidation. researchgate.net For droperidol, ALIE calculations would involve mapping the ALIE across the molecular surface. The nitrogen atom exhibiting the lowest ALIE value would be predicted as the primary site of N-oxidation. Research on various molecules containing piperidine and other nitrogen heterocycles has shown that ALIE can reliably predict the most susceptible nitrogen for N-oxide formation. researchgate.netresearchgate.net

Table 2: ALIE-Based Risk Assessment for N-Oxidation

ALIE Value Range (kcal/mol)Predicted N-Oxidation RiskImplication for Droperidol
< 180HighIf a nitrogen on droperidol falls in this range, it is highly susceptible to N-oxidation.
180 - 200MediumA nitrogen in this range has a moderate chance of being oxidized.
> 200LowA nitrogen in this range is unlikely to undergo N-oxidation.
Note: The specific ALIE value ranges for risk assessment can be method-dependent and are based on studies of a diverse set of nitrogen-containing compounds. researchgate.net

Molecular Dynamics Simulations and Docking for Biotransformation Insights

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools for studying the interaction of drug molecules with metabolic enzymes, such as cytochrome P450 (CYP) isoforms. mdpi.complos.org These methods provide a dynamic view of how a substrate like droperidol binds to the active site of an enzyme and the subsequent chemical transformations.

Molecular docking can predict the preferred orientation of droperidol within the active site of a CYP enzyme, such as CYP3A4 or CYP2D6, which are known to be involved in the metabolism of many drugs. nih.govresearchgate.net The binding pose that places a specific nitrogen atom in close proximity to the reactive heme-iron center of the enzyme would suggest its likelihood of being oxidized.

Following docking, MD simulations can be performed to study the stability of the droperidol-CYP complex and the conformational changes that may occur to facilitate the metabolic reaction. plos.orgchemrxiv.org MD simulations can provide insights into the flexibility of both the drug molecule and the enzyme's active site, which is crucial for understanding the dynamics of the catalytic process. mdpi.com While a study has reported MD simulations of droperidol with a bacterial protein, chemrxiv.org the application of this technique to its metabolism by human CYP enzymes would follow established protocols for studying drug-enzyme interactions. mdpi.com Such simulations would be instrumental in visualizing the biotransformation process at an atomic level.

In Silico Assessment of N-Oxidation Pathways

For droperidol, such an assessment would involve a multi-step process. Initially, the molecule would be screened against a panel of models for different CYP isoforms to predict which enzymes are most likely to metabolize it. Subsequently, more detailed models would predict the specific sites of metabolism, including N-oxidation. A study on the prediction of the site of metabolism for CYP2D6 substrates included droperidol and demonstrated the utility of such in silico tools. researchgate.net The formation of this compound has been identified in experimental studies on the in vitro phase I metabolism of the drug, providing a concrete endpoint for validation of in silico predictions. nih.gov Furthermore, forced degradation studies have also confirmed the formation of the N-oxide, which corresponds to the addition of 16 m/z to the molecular ion of droperidol. mdpi.com

Comparative Context of N Oxide Metabolites in Pharmaceutical Chemistry

General Principles of N-Oxide Formation in Tertiary Amine-Containing Pharmaceuticals

The formation of N-oxides is a significant metabolic pathway for many pharmaceutical compounds that contain a tertiary amine functional group. tandfonline.comnih.gov This biotransformation involves the oxidation of the nitrogen atom, leading to the formation of an N-oxide metabolite. tandfonline.com This process is primarily catalyzed by flavin-containing monooxygenase (FMO) enzymes, though cytochrome P450 (CYP) isozymes can also be involved. nih.govmdpi.com

The introduction of an oxygen atom to the tertiary amine results in a more polar and water-soluble compound compared to the parent drug. acs.org This increased polarity can alter the pharmacokinetic profile of the drug, influencing its distribution, metabolism, and excretion. In some instances, N-oxides are pharmacologically inactive and represent a deactivation pathway. mdpi.com However, some N-oxides can be reduced back to the parent tertiary amine in vivo, acting as prodrugs. acs.orgnih.gov

The rate and extent of N-oxide formation are dependent on several factors, including the chemical structure of the drug, the specific enzymes involved, and the physiological conditions of the individual. tandfonline.com The presence of a tertiary amine is a prerequisite, and the accessibility of the lone pair of electrons on the nitrogen atom influences the susceptibility to oxidation. acs.org

Table 1: General Characteristics of N-Oxide Metabolites

FeatureDescription
Formation Oxidation of a tertiary amine functional group. tandfonline.com
Key Enzymes Flavin-containing monooxygenases (FMOs), Cytochrome P450 (CYP) isozymes. nih.govmdpi.com
Physicochemical Change Increased polarity and water solubility compared to the parent drug. acs.org
Pharmacological Activity Can be inactive, active, or act as a prodrug that is reduced back to the parent amine. mdpi.comacs.orgnih.gov

N-Oxidation Patterns in Butyrophenone (B1668137) Derivatives and Related Compounds

Butyrophenone derivatives, a class of antipsychotic drugs, are characterized by a specific chemical structure that includes a tertiary amino group, making them susceptible to N-oxidation. ump.edu.plneu.edu.tr This class includes well-known drugs such as haloperidol (B65202) and droperidol (B1670952). nih.govmedsafe.govt.nz For these compounds, the attachment of a tertiary amino group to the fourth carbon atom of the butyrophenone skeleton is crucial for their neuroleptic activity. ump.edu.pl

The metabolism of butyrophenones like haloperidol involves oxidation pathways. nih.gov For instance, haloperidol can be metabolized to form trans-haloperidol N-oxide and cis-haloperidol N-oxide. ijpsonline.com Similarly, droperidol, another butyrophenone, undergoes metabolism that can include N-oxidation. nih.gov

The N-oxidation of the piperidine (B6355638) nitrogen in these compounds is a recognized metabolic route. This biotransformation can lead to metabolites with altered pharmacological profiles. For example, in some cases, the N-oxide metabolites of butyrophenones may have reduced activity compared to the parent compound.

Table 2: Examples of N-Oxidation in Butyrophenone Derivatives

Parent DrugN-Oxide Metabolite(s)
Haloperidoltrans-haloperidol N-oxide, cis-haloperidol N-oxide ijpsonline.com
DroperidolDroperidol N-Oxide nih.gov

Inter-Species Metabolic Comparisons in N-Oxidation

Significant variations in drug metabolism, including N-oxidation, are observed across different species. annualreviews.org These differences can be both qualitative and quantitative and are largely due to genetic variations in the expression and activity of drug-metabolizing enzymes like CYPs and FMOs. core.ac.uknih.gov

For example, the N-oxidation of a particular compound may be a major metabolic pathway in one species but a minor one in another. tandfonline.com In dogs, for instance, the N-oxide of the 5-HT1D receptor agonist L-775,606 was a major metabolite, whereas in humans, monkeys, and rats, it was a minor product. tandfonline.com Such differences are critical considerations during the preclinical development of new drugs, as animal models are used to predict human metabolism and pharmacokinetics. core.ac.uk

The rate of N-dealkylation, another metabolic pathway for tertiary amines, can also vary significantly between species. For instance, the N-dealkylation of aminopyrine (B3395922) is about 15 times more active in rat liver preparations compared to trout. annualreviews.org These species-dependent differences highlight the challenge of extrapolating metabolic data from animals to humans. core.ac.uk

The choice of an appropriate animal model that closely mimics human metabolic pathways is therefore crucial for accurately predicting the metabolic fate of a drug candidate in humans. core.ac.uk

Table 3: Factors Contributing to Inter-Species Differences in N-Oxidation

FactorDescription
Enzyme Expression Variations in the levels and types of CYPs and FMOs present in the liver and other tissues. core.ac.uk
Enzyme Activity Differences in the catalytic efficiency of the enzymes towards a specific drug substrate. core.ac.uk
Genetic Polymorphisms Variations in the genes encoding for metabolizing enzymes within and between species. nih.gov

Emerging Research Directions for Droperidol N Oxide

Advancements in Analytical Technologies for Metabolite Characterization

The precise identification and quantification of metabolites like Droperidol (B1670952) N-Oxide are fundamental to understanding its properties. The evolution of analytical technologies has been crucial in this endeavor, moving towards greater sensitivity, specificity, and detailed structural elucidation. jicrcr.com

Classical methodologies for metabolite identification have primarily relied on mass spectrometry (MS) coupled with liquid chromatography (LC). nih.gov Modern iterations of these techniques, such as Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), have significantly enhanced resolution, speed, and the ability to determine the elemental composition of metabolites from accurately measured mass-to-charge ratios. jicrcr.comresearchgate.netchromatographyonline.com For instance, a study on the in vitro phase I metabolites of Droperidol utilized ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) to identify several oxidative metabolites. nih.gov The high sensitivity and specificity of LC-MS are vital for detecting and quantifying drug compounds and their metabolites, even at low concentrations. jicrcr.comresearchgate.net

However, mass spectrometry alone can sometimes be insufficient for the unambiguous identification of N-oxide functionalities. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful complementary technique. nih.govfrontiersin.org NMR is renowned for its ability to provide definitive structural elucidation of small molecules by analyzing the chemical environment of atoms within a molecule. frontiersin.orgfrontiersin.org Techniques like 1H NMR, COSY, HSQC, and HMBC can reveal detailed connectivity and spatial relationships, which are critical for distinguishing between isomers that might be indistinguishable by MS alone. hyphadiscovery.comnih.gov The development of high-field magnets and cryogenic probes has dramatically increased NMR sensitivity, making it possible to characterize small amounts of isolated metabolites. acs.org The combination of LC-MS for initial detection and separation with offline or online NMR for definitive structure confirmation represents a robust workflow for metabolite characterization. nih.gov

Automated methods are also being developed to specifically identify the N-oxide functional group. One such technique involves data-dependent neutral gain MS3, which uses ion-molecule reactions to selectively tag and identify N-oxides, overcoming the challenges associated with their identification by conventional collision-activated dissociation (CAD) alone. nih.govacs.org

Table 1: Comparison of Key Analytical Technologies for Droperidol N-Oxide Characterization

Technology Primary Application Strengths Limitations
LC-MS/MS Detection, separation, and quantification of metabolites. nih.govresearchgate.net High sensitivity and specificity; suitable for complex mixtures. jicrcr.comresearchgate.net Can be challenging to differentiate isomers; may not provide definitive structure of N-oxides alone. nih.gov
HRMS (e.g., Q-TOF) Accurate mass measurement and elemental composition determination. chromatographyonline.com Provides high mass accuracy (<5 ppm) for confident formula determination. chromatographyonline.comnih.gov Does not provide direct structural connectivity information.
NMR Spectroscopy Definitive structure elucidation and isomer differentiation. frontiersin.orghyphadiscovery.com Unambiguous structure determination; detailed spatial information. frontiersin.org Relatively low sensitivity compared to MS; requires pure, isolated samples. frontiersin.orgfrontiersin.org
Automated MSn Targeted identification of specific functional groups like N-oxides. nih.gov High throughput; selective for N-oxide functionality. acs.org Requires specialized instrumentation and methods. nih.gov

Refined Computational Models for Predicting N-Oxidation Events

The ability to predict metabolic pathways, such as the formation of this compound, is a significant goal in pharmaceutical research. In silico or computational models offer a way to screen compounds and anticipate their metabolic fate, saving time and resources. mdpi.com Machine learning (ML) and artificial intelligence (AI) are at the forefront of these predictive efforts. mdpi.comnih.gov

These computational models are trained on large datasets of known metabolic transformations to learn the relationships between a molecule's chemical structure and its likelihood of undergoing specific reactions, such as N-oxidation. nih.govresearchgate.net By analyzing molecular descriptors—features that quantify a molecule's physicochemical properties—ML algorithms can predict sites of metabolism (SoMs) and the potential for a compound to be a substrate for metabolic enzymes. nih.govresearchgate.net For predicting the oxidation of nitrogen-containing compounds, models based on Quantitative Structure-Activity Relationships (QSAR) have been developed. researchgate.netresearchgate.net QSAR models establish a mathematical relationship between chemical structure and a specific activity or property, such as the rate of an oxidation reaction. researchgate.net

For N-oxidation specifically, quantum chemical calculations based on Density Functional Theory (DFT) are being used to create more accurate predictive methods. nih.govresearchgate.net One such approach uses the Average Local Ionization Energy (ALIE) to predict which nitrogen atom in a complex molecule is most susceptible to oxidation. researchgate.net This method can qualitatively predict relative reaction rates and identify likely sites of N-oxidation without the need for complex transition state calculations, making it more accessible for rapid screening. nih.govresearchgate.net Such models have been successfully applied to various drug molecules containing multiple nitrogen atoms. nih.gov

The development of these predictive tools is an iterative process, relying on the continuous expansion of high-quality experimental data to train and validate the models. researchgate.net As more data on metabolites like this compound become available, the accuracy of these predictive models for N-oxidation events will continue to improve.

Table 2: Overview of Computational Models for Predicting N-Oxidation

Model Type Principle Application to N-Oxidation Key Features
Machine Learning (ML) Algorithms learn from data to predict outcomes without being explicitly programmed. nih.gov Predicts sites of metabolism (SoMs) and metabolic stability. researchgate.net Can handle large, diverse datasets; improves with more training data. mdpi.comresearchgate.net
QSAR Correlates molecular structure with chemical or biological activity. researchgate.net Predicts reaction rates and efficiency of oxidation for nitrogenous compounds. researchgate.netmdpi.com Establishes quantitative relationships; useful for screening and prioritizing compounds. researchgate.net
Density Functional Theory (DFT) Quantum mechanical modeling to compute the electronic structure of molecules. researchgate.net Calculates properties like ionization energy to predict the most reactive nitrogen site. researchgate.net Provides mechanistic insights; high accuracy for specific reaction predictions. nih.gov

Strategies for Targeted Synthesis and Production of this compound for Research Purposes

The availability of pure this compound as a reference standard is essential for its analytical detection and for conducting further research into its properties. Targeted chemical synthesis is the primary route for producing this and other N-oxide metabolites. acs.org

The synthesis of N-oxides typically involves the direct oxidation of the corresponding tertiary amine precursor, which in this case is Droperidol. acs.org This transformation is a well-established reaction in organic chemistry. A variety of oxidizing agents can be employed for this purpose. One of the most common and effective reagents is meta-chloroperoxybenzoic acid (m-CPBA). rsc.org Other reagents, such as hydrogen peroxide, are also used. nih.gov The choice of oxidant and reaction conditions is crucial to ensure high purity and yield of the desired N-oxide. acs.org

Recent advancements in synthesis include the development of more sustainable methods. For example, electrochemically generated peroxodicarbonate has been demonstrated as a "green" platform for the N-oxidation of various nitrogen-containing heterocycles. acs.org Cyclization reactions also offer a versatile approach for constructing various N-heterocyclic N-oxides from different starting materials. researchgate.net

Once synthesized, the identity and purity of the this compound must be confirmed. This is typically achieved using the analytical techniques described in section 7.1, including NMR spectroscopy and mass spectrometry, to ensure the material is suitable for use as an analytical standard. mdpi.comrsc.org The availability of this synthetic standard is crucial for validating analytical methods used to measure its presence in biological samples and for enabling further investigation into its chemical and biological characteristics.

Table 3: Common Reagents for the Synthesis of N-Oxides

Reagent Abbreviation Typical Application Notes
meta-Chloroperoxybenzoic acid m-CPBA Widely used for the oxidation of tertiary amines to N-oxides. rsc.org High efficiency and common in laboratory synthesis.
Hydrogen Peroxide H₂O₂ A "green" oxidizing agent used for N-oxidation. nih.gov Often requires a catalyst or specific conditions to be effective.
Peroxodicarbonate PODIC An electrochemically generated, sustainable oxidant. acs.org Avoids storage of concentrated peroxides; considered a green chemistry approach. acs.org
Titanium(III) chloride TiCl₃ Used as a diagnostic reagent to reduce N-oxides back to the parent amine for confirmation. acs.org Not a synthetic reagent for production, but for analytical confirmation. acs.org

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Droperidol N-Oxide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves oxidation of droperidol using agents like hydrogen peroxide or meta-chloroperbenzoic acid under controlled conditions. Purification via column chromatography or recrystallization is critical. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Ensure experimental details align with reproducibility standards, including solvent ratios, reaction times, and temperature . For preclinical validation, adhere to NIH guidelines for reporting synthetic yields, purity thresholds (>95%), and batch-to-batch consistency .

Q. How is this compound characterized using analytical techniques?

  • Methodological Answer : Employ a multi-modal approach:

  • Spectroscopy : FT-IR to confirm N-oxide functional groups (stretching frequencies ~1250–1350 cm⁻¹ for N-O bonds).
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass determination (e.g., [M+H]⁺ ion).
  • Chromatography : Reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) for stability profiling under varying pH and temperature conditions.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess crystallinity and melting points.
  • Support all data with raw spectral files and comparative tables in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across studies?

  • Methodological Answer : Contradictions may arise from variability in experimental models (e.g., in vitro vs. in vivo systems) or dosage regimes. Conduct a meta-analysis of existing data, stratifying results by:

  • Model Systems : Compare cell-based assays (e.g., platelet-rich plasma studies) to animal models (e.g., coronary thrombosis in canines ).
  • Dose-Response Relationships : Replicate studies using standardized doses (e.g., 0.2–0.8 mg/kg IV in pigs ) while controlling for covariates like epinephrine co-administration.
  • Statistical Reassessment : Apply mixed-effects models to account for inter-study heterogeneity. Publish negative results to mitigate publication bias .

Q. What in vivo models are most suitable for studying this compound’s anti-thrombotic mechanisms?

  • Methodological Answer : Prioritize models with translational relevance:

  • Canine Coronary Thrombosis : Monitor cyclical flow reductions (CFRs) post-administration (baseline CFR frequency ~0.22 cycles/min ).
  • Rodent Microcirculation Assays : Intravital microscopy to visualize platelet aggregation in real-time.
  • Ex Vivo Platelet Studies : Use platelet-rich plasma (PRP) from treated animals to quantify inhibition of collagen-induced aggregation (e.g., 50% reduction at 10⁻⁵ M droperidol ). Ensure compliance with ethical guidelines for animal studies, including sample size justification and randomization .

Q. How can researchers design experiments to elucidate this compound’s calcium modulation in human platelets?

  • Methodological Answer : Utilize flow cytometry with fluorescent indicators (e.g., indo-1) to measure intracellular Ca²⁺ flux. Protocol:

Pre-incubate platelets with this compound (10⁻⁷–10⁻⁵ M).

Stimulate with serotonin (10⁻⁵ M) + epinephrine (10⁻⁷ M) to trigger Ca²⁺ release.

Quantify amplitude reduction (e.g., 30% inhibition at 10⁻⁵ M ).

  • Include controls for ADP-induced Ca²⁺ mobilization to assess specificity. Triplicate experiments with blinded data analysis are essential .

Q. What challenges arise in comparative studies of this compound and other N-oxide derivatives (e.g., N-Methylmorpholine N-Oxide)?

  • Methodological Answer : Key challenges include:

  • Structural-Activity Relationships (SAR) : Use computational modeling (e.g., DFT calculations) to compare electronic profiles of N-oxide groups.
  • Pharmacokinetic Variability : Assess bioavailability differences via LC-MS/MS plasma profiling in rodent models.
  • Functional Specificity : Test inhibition of thrombin vs. collagen pathways to differentiate mechanisms.
  • Reference analogous studies on N-Methylmorpholine N-Oxide’s applications in organic synthesis for methodological insights .

Methodological and Ethical Considerations

Q. How should researchers address safety concerns in prospective clinical studies of this compound?

  • Methodological Answer : Design Phase I trials with:

  • Dose Escalation Protocols : Start at 0.05 mg/kg IV, monitoring QT interval prolongation and extrapyramidal symptoms.
  • Data Collection : Use standardized adverse event (AE) reporting aligned with CONSORT guidelines. Retrospective audits of droperidol’s safety profile (e.g., Cochrane reviews ) can inform risk stratification.
  • Ethical Oversight : Obtain IRB approval with explicit inclusion/exclusion criteria (e.g., excluding patients with prolonged QTc >450 ms) .

Q. What strategies ensure reproducibility in this compound research?

  • Methodological Answer :

  • Open Science Practices : Share raw data, code, and synthetic protocols via repositories like Zenodo.
  • Detailed Methods : Specify equipment models (e.g., Agilent 1260 HPLC), software versions, and statistical packages (e.g., R v4.3.1).
  • Collaborative Replication : Partner with independent labs to validate key findings, particularly dose-dependent effects on platelet aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.